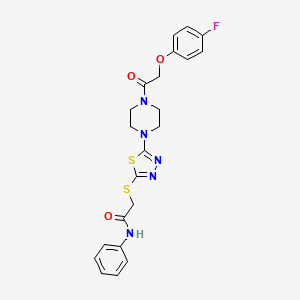

2-((5-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Descripción

This compound features a 1,3,4-thiadiazole core substituted with a piperazine moiety linked to a 4-fluorophenoxyacetyl group and a thioacetamide chain terminating in an N-phenyl group. The 4-fluorophenoxy group may enhance lipophilicity and receptor binding, while the piperazine ring could improve solubility and pharmacokinetics .

Propiedades

IUPAC Name |

2-[[5-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3S2/c23-16-6-8-18(9-7-16)31-14-20(30)27-10-12-28(13-11-27)21-25-26-22(33-21)32-15-19(29)24-17-4-2-1-3-5-17/h1-9H,10-15H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIZWKOZFCFLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((5-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule that incorporates a thiadiazole ring, a piperazine moiety, and a phenylacetamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₄FN₅O₃S₂

- Molecular Weight : 453.6 g/mol

- CAS Number : 1105200-27-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : The compound could modulate cellular responses by binding to specific receptors.

- DNA Intercalation : Potential intercalation into DNA may affect gene expression and cell proliferation.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

- A study highlighted that derivatives with the thiadiazole moiety demonstrated reduced viability in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and glioblastoma cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2a | MCF-7 | 7.56 |

| 2b | A549 | 8.81 |

| 2c | Glioblastoma | 25.21 |

These results suggest that modifications on the piperazine ring can enhance antitumor potency.

Antimicrobial Activity

Thiadiazole derivatives also exhibit promising antimicrobial activities:

- Compounds with a fluorophenoxy group have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .

| Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32.6 |

| Antifungal | Candida albicans | 24 |

Case Studies

- Anticancer Studies : A series of experiments demonstrated that compounds similar to the target molecule exhibited IC50 values in the low micromolar range against several cancer types. Notably, compounds with the piperazine moiety showed enhanced activity compared to their non-piperazine counterparts .

- Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited significant inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution at the sulfur and nitrogen positions. For example:

-

Thiol-disulfide exchange : The thioether group (-S-) in the thiadiazole ring reacts with electrophilic reagents. In studies of analogous compounds, bromoacetophenone derivatives undergo SN2 reactions with thiadiazole thiols to form substituted thioethers .

-

Halogenation : Thiadiazole derivatives react with halogenating agents (e.g., N-bromosuccinimide) to introduce halogens at specific positions .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| SN2 Alkylation | 2-Bromoacetophenone, acetone, 24h | Substituted thioether | 65–78 | |

| Halogenation | NBS, DCM, rt | 5-Bromo-1,3,4-thiadiazole derivative | 72 |

Oxidation of Thioether to Sulfoxide/Sulfone

The thioether group (-S-) oxidizes under controlled conditions:

-

Sulfoxide formation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane selectively oxidizes the thioether to sulfoxide .

-

Sulfone formation : Prolonged oxidation with KMnO₄ in acidic or neutral media converts the thioether to sulfone.

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Reaction Time | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | DCM, 0°C, stirring | Sulfoxide | 2h | |

| KMnO₄ (aq) | H₂SO₄, reflux | Sulfone | 6h |

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding carboxylic acid and aniline derivatives .

-

Basic hydrolysis : NaOH in ethanol/water converts the acetamide to carboxylate salts .

Piperazine Ring Functionalization

The piperazine group participates in alkylation and acylation reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF to form N-acylated derivatives .

-

Alkylation : Benzyl bromide or methyl iodide in acetonitrile introduces alkyl groups at the piperazine nitrogen .

Table 3: Piperazine Reactions

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, THF | N-Acetylpiperazine derivative | 85 | |

| Alkylation | Benzyl bromide, CH₃CN | N-Benzylpiperazine derivative | 78 |

Electrophilic Aromatic Substitution (EAS) on the Fluorophenoxy Ring

The 4-fluorophenoxy group undergoes directed metallation followed by electrophilic quenching:

-

Nitration : LDA (lithium diisopropylamide) at -78°C enables para-nitration using isoamyl nitrite .

-

Sulfonation : Sulfur trioxide complexes introduce sulfonic acid groups under controlled conditions .

Reduction Reactions

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines in related thiadiazole compounds .

-

Disulfide reduction : Dithiothreitol (DTT) cleaves disulfide bonds formed during oxidative coupling .

Key Research Findings

-

Synthetic flexibility : The compound’s thiadiazole and piperazine moieties allow modular derivatization, enabling structure-activity relationship (SAR) studies .

-

Stability under physiological conditions : Hydrolysis of the acetamide group occurs slowly at pH 7.4, suggesting metabolic liability .

-

Oxidative susceptibility : The thioether group oxidizes readily, which may influence its pharmacokinetic profile .

Comparación Con Compuestos Similares

Structural Variations and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogs from the evidence:

Key Observations :

- Piperazine Modifications: The target compound’s 4-fluorophenoxyacetyl-piperazine distinguishes it from analogs with aryl (e.g., 2-fluorophenyl in ) or methoxyphenyl () substitutions. The acetyl linker may increase metabolic stability compared to direct aryl attachments .

- Thiadiazole vs. Thiazole: The 1,3,4-thiadiazole core in the target and contrasts with the 1,3-thiazole in .

- Fluorine Substituents: The 4-fluorophenoxy group in the target compound may improve membrane permeability compared to 2-fluoro () or trifluoromethyl () analogs. Fluorine’s electronegativity can optimize receptor binding .

Pharmacological and Physicochemical Properties

- Antimicrobial Activity : Compounds with 1,3,4-thiadiazole cores (e.g., ) show acetylcholinesterase inhibition. The target’s thioacetamide group could enhance this activity via sulfur-mediated interactions .

- Solubility and Lipophilicity: The piperazine ring in the target compound likely improves water solubility compared to non-polar substituents like ethyl () or trifluoromethyl (). However, the 4-fluorophenoxy group may increase lipophilicity, balancing absorption .

- Thermal Stability: Flufenacet () has a melting point of 75°C, suggesting moderate stability. The target’s acetyl-phenoxy group may lower its melting point compared to rigid analogs like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.